Enantiomeric Selectivity of ZD-6169
The biological activity of ZD-6169 is highly dependent on its (S)-enantiomeric configuration. In a 15 mmol/l KCl-stimulated guinea pig bladder detrusor assay, the active (S)-enantiomer, ZD-6169, exhibited an IC50 of 1.61 ± 0.22 µM. The (R)-enantiomer was >30-fold less active, with an extrapolated IC50 >48 µM . This stereoselectivity is confirmed by the observation that the racemic mixture shows proportionally reduced activity.
| Evidence Dimension | In vitro bladder detrusor relaxation potency |
|---|---|
| Target Compound Data | IC50 = 1.61 ± 0.22 µM |
| Comparator Or Baseline | (R)-enantiomer of ZD6169: IC50 >48 µM (extrapolated from >30-fold lower activity) |
| Quantified Difference | >30-fold potency difference |
| Conditions | Guinea pig bladder detrusor strips stimulated with 15 mmol/l KCl |
Why This Matters
This demonstrates that stereochemical purity is critical; procurement of a racemate or incorrect enantiomer would result in a drastic loss of potency and compromise experimental validity.
- [1] Li JH, Yasay GD, Kau ST, Ohnmacht CJ, Trainor DA. Zeneca ZD6169 and its analogs from a novel series of anilide tertiary carbinols: in vitro KATP channel opening activity in bladder detrusor. Pharmacology. 1995 Jun;51(1):33-42. View Source
